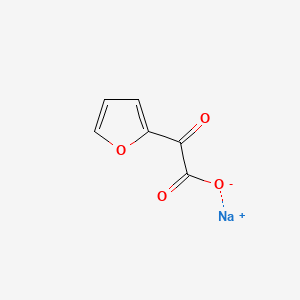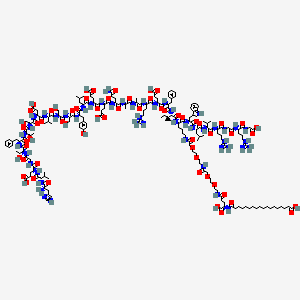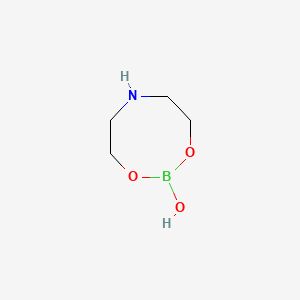
(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3-ジメチルビシクロ[2.2.1]ヘプタン-2-イル)アセトアルデヒドは、分子式C11H18O、分子量166.26 g/molの有機化合物です 。これは、2つの縮合環を含む二環式化合物であり、アルデヒド官能基を特徴としています。
準備方法
合成経路と反応条件
(3,3-ジメチルビシクロ[2.2.1]ヘプタン-2-イル)アセトアルデヒドの合成は、通常、3,3-ジメチルビシクロ[2.2.1]ヘプタン-2-エンと適切なアルデヒド前駆体を制御された条件下で反応させることを含みます 。反応条件には、通常、触媒の使用、目的の生成物が高収率で高純度で得られるようにするための特定の温度と圧力設定が含まれます。
工業生産方法
(3,3-ジメチルビシクロ[2.2.1]ヘプタン-2-イル)アセトアルデヒドの工業生産方法は、効率と生産量を最大限に高めるために、大規模な化学反応器と連続フロープロセスを含む場合があります。蒸留やクロマトグラフィーなどの高度な精製技術を使用することで、最終製品が業界基準を満たすことが保証されます。
化学反応の分析
反応の種類
(3,3-ジメチルビシクロ[2.2.1]ヘプタン-2-イル)アセトアルデヒドは、次のものを含むさまざまな化学反応を起こします。
酸化: アルデヒド基は、対応するカルボン酸に酸化することができます。
還元: アルデヒド基は、対応するアルコールに還元することができます。
置換: この化合物は、アルデヒド基が他の官能基に置き換わる求核置換反応を起こすことができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化のための過マンガン酸カリウム(KMnO4)などの酸化剤、還元のための水素化ホウ素ナトリウム(NaBH4)などの還元剤、置換反応のための求核剤が含まれます。反応条件は、目的の変換に応じて異なりますが、通常は反応を促進するために制御された温度と溶媒の使用が含まれます。
生成される主な生成物
これらの反応から生成される主な生成物には次のものがあります。
酸化: (3,3-ジメチルビシクロ[2.2.1]ヘプタン-2-イル)カルボン酸。
還元: (3,3-ジメチルビシクロ[2.2.1]ヘプタン-2-イル)メタノール。
置換: 使用される求核剤に応じて、さまざまな置換誘導体。
科学研究での応用
(3,3-ジメチルビシクロ[2.2.1]ヘプタン-2-イル)アセトアルデヒドは、次のものを含むいくつかの科学研究での応用があります。
化学: より複雑な分子を作成するための有機合成における構成単位として使用されます。
生物学: その潜在的な生物学的活性と生体分子との相互作用について研究されています。
医学: その潜在的な治療特性と薬剤開発の前駆体として調査されています。
産業: 特殊化学薬品や材料の製造に使用されます。
科学的研究の応用
(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
(3,3-ジメチルビシクロ[2.2.1]ヘプタン-2-イル)アセトアルデヒドの作用機序は、特定の分子標的および経路との相互作用を含みます。アルデヒド基は、タンパク質やその他の生体分子の求核部位と共有結合を形成することができ、その機能を変化させる可能性があります。この相互作用は、特定の標的と経路に関与する、さまざまな生物学的効果につながる可能性があります。
類似化合物の比較
類似化合物
(3,3-ジメチルビシクロ[2.2.1]ヘプタン-2-アセトアルデヒド: 類似の構造的特徴を持つ、密接に関連する化合物。
ビシクロ[2.2.1]ヘプタン-2-アセトアルデヒド: ジメチル置換がないため、化学的性質が異なります。
独自性
(3,3-ジメチルビシクロ[2.2.1]ヘプタン-2-イル)アセトアルデヒドは、その特定の置換パターンとアルデヒド官能基の存在により、独特です。
類似化合物との比較
Similar Compounds
(3,3-Dimethylbicyclo(2.2.1)heptane-2-acetaldehyde: A closely related compound with similar structural features.
Bicyclo(2.2.1)heptane-2-acetaldehyde: Lacks the dimethyl substitution, resulting in different chemical properties.
Uniqueness
(3,3-Dimethylbicyclo(221)hept-2-yl)acetaldehyde is unique due to its specific substitution pattern and the presence of the aldehyde functional group
特性
CAS番号 |
39850-66-3 |
|---|---|
分子式 |
C11H18O |
分子量 |
166.26 g/mol |
IUPAC名 |
2-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)acetaldehyde |
InChI |
InChI=1S/C11H18O/c1-11(2)9-4-3-8(7-9)10(11)5-6-12/h6,8-10H,3-5,7H2,1-2H3 |
InChIキー |
ZIIKSEQIKREAGR-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC(C2)C1CC=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


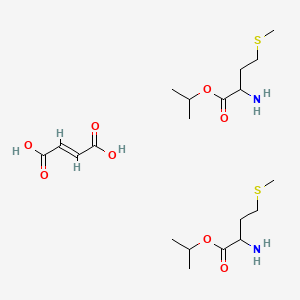

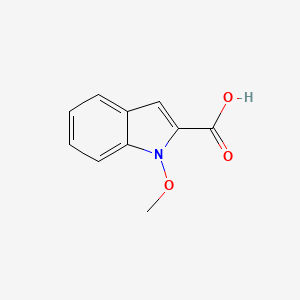
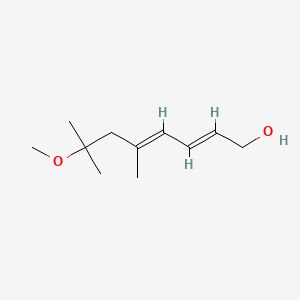



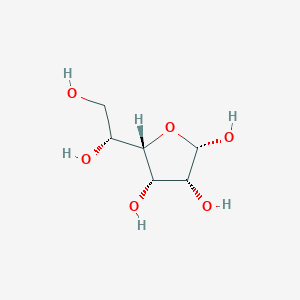
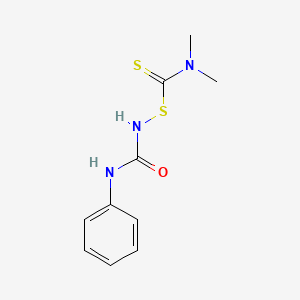
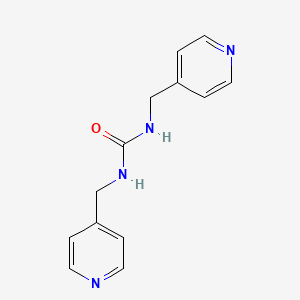
![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 16-methylheptadecanoate](/img/structure/B12661390.png)
